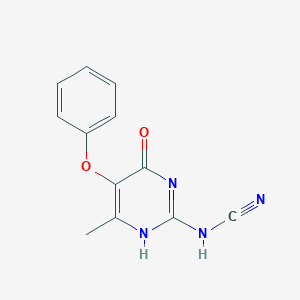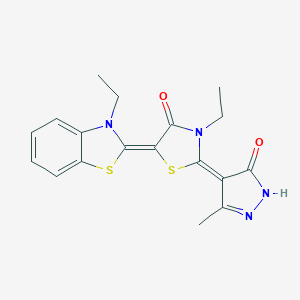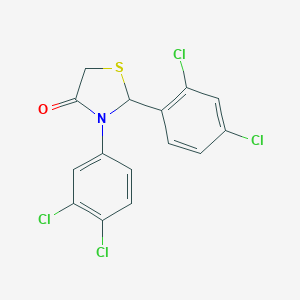
2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2,4-dichlorobenzaldehyde with 3,4-dichloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized with thioglycolic acid to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
化学反应分析
Types of Reactions
2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones are known to interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.
相似化合物的比较
Similar Compounds
- 2-(2,4-Dichloro-phenyl)-3-phenyl-thiazolidin-4-one
- 2-Phenyl-3-(3,4-dichloro-phenyl)-thiazolidin-4-one
- 2-(2,4-Dichloro-phenyl)-3-(4-chloro-phenyl)-thiazolidin-4-one
Uniqueness
2-(2,4-Dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one is unique due to the presence of multiple chlorine atoms on both phenyl rings, which can significantly influence its chemical reactivity and biological activity compared to other thiazolidinones.
属性
分子式 |
C15H9Cl4NOS |
|---|---|
分子量 |
393.1g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H9Cl4NOS/c16-8-1-3-10(12(18)5-8)15-20(14(21)7-22-15)9-2-4-11(17)13(19)6-9/h1-6,15H,7H2 |
InChI 键 |
AYMBBQBHUOFFCQ-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=C(C=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
C1C(=O)N(C(S1)C2=C(C=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Methoxyphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B413430.png)
![8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413431.png)
![1-methyl-3-pentyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B413433.png)
![2-(2-methoxy-5-nitrophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B413435.png)
![2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B413436.png)
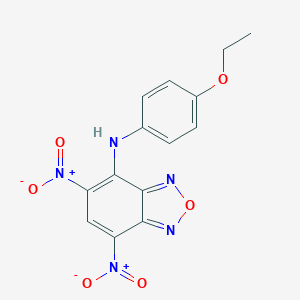
![2-{5-nitro-2-thienyl}-2,3,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B413439.png)
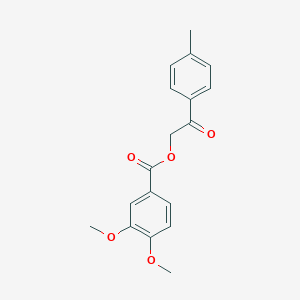
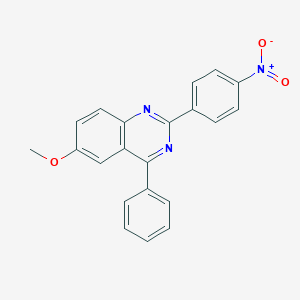
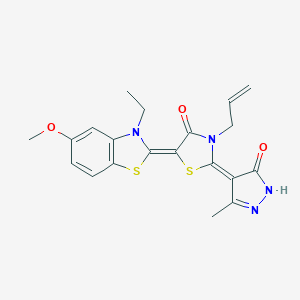
![(2Z,5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B413445.png)
![6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B413446.png)
